molecular formula C10H21NO2 B584668 Ethyl 2-amino-2-ethylhexanoate CAS No. 152802-65-8

Ethyl 2-amino-2-ethylhexanoate

Cat. No. B584668
M. Wt: 187.283
InChI Key: PUFPKUWTAGCFPT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-ethylhexanoate is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-2-ethylhexanoate consists of 10 carbon atoms, 21 hydrogen atoms, and 2 oxygen atoms, along with a nitrogen atom .


Physical And Chemical Properties Analysis

Ethyl 2-amino-2-ethylhexanoate has a molecular weight of 187.28 . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Catalysis and Chemical Synthesis : Iron(III) 2-ethylhexanoate is used as a catalyst in the stereoselective Diels–Alder reaction for synthesizing certain carboxylic acid esters (Gorman & Tomlinson, 1998). Additionally, 2-ethylhexanoic acid derivatives are applied in asymmetric synthesis (Hauck et al., 1990).

  • Materials Science : Metal 2-ethylhexanoates are used as metal-organic precursors in materials science, including in ring-opening polymerizations and painting industries for their properties as driers (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

  • Biomedical Research : Studies have investigated the teratogenic activity of 2-ethylhexanoic acid and its metabolites. For instance, research on the plasticizer di-(2-ethylhexyl)phthalate’s metabolite, 2-ethylhexanoic acid, showed significant teratogenic effects (Hauck et al., 1990).

  • Environmental Studies : There's research on the environmental impact and metabolism of 2-ethylhexanoic acid and its derivatives, particularly as metabolites of plasticizers and their presence in various environmental samples (Horn, Nalli, Cooper, & Nicell, 2004).

  • Green Chemistry : Research has been conducted on the use of 2-ethylhexanoic acid in supercritical carbon dioxide for esterification reactions, highlighting its application in sustainable and green chemical processes (Ghaziaskar, Daneshfar, & Calvo, 2006).

Safety And Hazards

Ethyl 2-amino-2-ethylhexanoate can cause serious eye irritation. It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

ethyl 2-amino-2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFPKUWTAGCFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655113
Record name Ethyl 2-ethylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-2-ethylhexanoate

CAS RN

152802-65-8
Record name Ethyl 2-ethylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152802-65-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the product from step (c) (1mole) in 1N aqu. HCl (1.2 moles) was stirred for 10 minutes at room temperature, then washed with toluene. The pH of the remaining aqueous phase was adjusted to 7 using 12.5% w/v sodium hydroxide, then cooled to 10° C., further basified to pH 12 and extracted with toluene. The extracts were combined, washed with brine, dried and evaporated in vacuo. The residue was distilled to give the desired product as an oil (70-80% yield).
Name
product
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of the product from step (c) (1 mole) in 1N aqu. HCl (1.2 moles) was stirred for 10 minutes at room temperature, then washed with toluene. The pH of the remaining aqueous phase was adjusted to 7 using 12.5% w/v sodium hydroxide, then cooled to 10° C., further basified to pH 12 and extracted with toluene. The extracts were combined, washed with brine, dried and evaporated in vacuo. The residue was distilled to give the desired product as an oil (70-80% yield).
Name
product
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Yield
70%

Citations

For This Compound
1
Citations
W Liu - Handbook of chiral chemicals, 1999 - books.google.com
… Stability and relative activity of the amino esterase were measured over a range of pHs with ethyl 2-amino-2-ethylhexanoate (30, R1= Et, R2= n-Bu) as substrate, and the data were …
Number of citations: 5 books.google.com

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